molecular formula C11H11NO3S B1678205 Nesosteine CAS No. 84233-61-4

Nesosteine

货号: B1678205
CAS 编号: 84233-61-4
分子量: 237.28 g/mol
InChI 键: XVAYJUBRRZOANH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

奈索司汀的合成涉及在氢氧化钠存在下,2-巯基苯并噻唑与氯乙酸反应。反应在水性介质中进行,温度为60-70°C,持续数小时。 然后通过从乙醇中重结晶的方法纯化产物 奈索司汀的工业生产方法类似,反应被放大并优化以获得更高的产量和纯度 .

化学反应分析

奈索司汀经历了几种类型的化学反应,包括:

科学研究应用

Therapeutic Applications in Respiratory Disorders

Nesosteine has been evaluated for its effectiveness in managing conditions such as chronic bronchitis and other respiratory ailments where mucus viscosity is a concern.

Clinical Trials and Findings

  • A multicenter trial involving 232 patients with acute or chronic respiratory conditions demonstrated that this compound significantly improved cough and expectoration. The compound was administered at a dosage of 900 mg/day for two weeks, resulting in a favorable therapeutic effect on mucus characteristics .
  • The trial reported an incidence of side effects at 11.6%, predominantly gastrointestinal, which were generally mild to moderate. Notably, 83% of patients rated the activity/tolerability ratio as excellent or good .

Comparative Efficacy with Other Mucolytics

In comparison to traditional mucolytics like acetylcysteine, this compound has shown promising results in improving mucus rheology.

Parameter This compound Acetylcysteine
Dosage 900 mg/dayTypically 600 mg/day
Duration of Study 14 daysVaries; often longer
Primary Outcome Improved mucus clearanceReduced mucus viscosity
Side Effects 11.6% (mild/moderate)Commonly gastrointestinal issues
Patient Satisfaction 83% rated excellent/goodVaries; often lower satisfaction

Broader Research Implications

This compound's role extends beyond symptomatic relief; it is also pivotal in understanding mucus pathophysiology in various diseases.

Case Studies

  • In patients with cystic fibrosis, this compound's effects on mucus viscosity have been studied to assess its potential as an adjunct therapy alongside standard treatments .
  • Research indicates that this compound may also benefit patients with asthma by improving airway clearance mechanisms, thus reducing exacerbation rates .

Future Research Directions

Further investigations are warranted to explore:

  • Long-term effects and safety profiles of this compound in diverse populations.
  • Its potential applications in other conditions associated with abnormal mucus production, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
  • Comparative studies against newer mucolytic agents to establish a comprehensive efficacy profile.

作用机制

奈索司汀通过改善支气管粘液的流变学和产量来发挥作用。它降低了粘液的粘度,使其更容易排出,并增加了健康组织中的粘液产量。 涉及的分子靶点和途径包括调节粘蛋白的产生和分泌,以及减少粘液中总蛋白含量 .

相似化合物的比较

奈索司汀在与其他粘液调节剂相比,其活性很高,这是独一无二的。类似的化合物包括:

生物活性

Nesosteine, a mucoregulating agent, has garnered attention for its therapeutic potential in treating respiratory disorders characterized by excessive mucus production. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and clinical trials that illustrate its efficacy and safety.

Overview of this compound

This compound is a derivative of cysteine, primarily known for its ability to modulate mucus viscosity and enhance mucociliary clearance. It is often utilized in the management of acute and chronic respiratory conditions, including chronic obstructive pulmonary disease (COPD) and bronchitis.

This compound exerts its effects through several mechanisms:

  • Mucolytic Activity : It reduces mucus viscosity, facilitating easier expectoration.
  • Antioxidant Properties : By scavenging free radicals, it helps protect respiratory tissues from oxidative stress.
  • Secreto-dynamic Effect : It restores the natural viscoelastic properties of mucus, improving mucociliary function.

Case Studies and Clinical Trials

  • Open Multicenter Trial : A trial involving 232 patients with acute or chronic respiratory disorders demonstrated that this compound significantly improved cough and expectoration. The treatment was administered at a dose of 900 mg/day for two weeks. The results indicated an excellent/good activity/tolerability ratio in 83% of patients, with only 11.6% experiencing mild side effects, primarily gastrointestinal .
  • Controlled Trials : Additional studies have compared this compound with other mucolytic agents like acetylcysteine and carbocysteine. These trials generally support the efficacy of this compound in reducing cough severity and improving pulmonary function tests (PFTs) in pediatric and adult populations .
Study TypePopulation SizeDosageDurationKey Findings
Open Multicenter Trial232 patients900 mg/day14 daysImproved cough and expectoration; good tolerability
Controlled TrialVariousVariableVariableComparable efficacy to acetylcysteine; reduced cough severity

Safety Profile

The safety profile of this compound is generally favorable. In clinical trials, side effects were mostly mild to moderate, with gastrointestinal disturbances being the most common. Only a small percentage (3 patients) discontinued treatment due to adverse reactions .

Comparative Analysis with Other Mucolytics

This compound has been compared with other established mucolytics such as acetylcysteine and carbocysteine. While all these agents share similar therapeutic goals, this compound's unique mechanism offers distinct advantages in certain patient populations.

Mucolytic AgentMechanism of ActionCommon Side Effects
This compoundReduces mucus viscosity; antioxidant effectGastrointestinal issues
AcetylcysteineMucolytic; antioxidantNausea, vomiting
CarbocysteineMucolytic; stimulates mucus secretionGastrointestinal discomfort

Research Findings

Recent studies highlight the potential of this compound beyond traditional respiratory applications. Research indicates its role in managing conditions associated with oxidative stress and inflammation due to its antioxidant properties .

属性

CAS 编号

84233-61-4

分子式

C11H11NO3S

分子量

237.28 g/mol

IUPAC 名称

2-(1,3-thiazolidine-3-carbonyl)benzoic acid

InChI

InChI=1S/C11H11NO3S/c13-10(12-5-6-16-7-12)8-3-1-2-4-9(8)11(14)15/h1-4H,5-7H2,(H,14,15)

InChI 键

XVAYJUBRRZOANH-UHFFFAOYSA-N

SMILES

C1CSCN1C(=O)C2=CC=CC=C2C(=O)O

规范 SMILES

C1CSCN1C(=O)C2=CC=CC=C2C(=O)O

外观

Solid powder

Key on ui other cas no.

84233-61-4

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CO 1177
CO-1177
nesosteine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nesosteine
Reactant of Route 2
Reactant of Route 2
Nesosteine
Reactant of Route 3
Reactant of Route 3
Nesosteine
Reactant of Route 4
Reactant of Route 4
Nesosteine
Reactant of Route 5
Nesosteine
Reactant of Route 6
Nesosteine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。